Multistep synthesis from p-Anisidine: This method involves a stereoselective Michael addition of p-anisidine to methyl propiolate, yielding a mixture of acrylate isomers. Subsequent transformations lead to the formation of the desired 3-Methoxyquinoline. []
Direct synthesis from 2,4-Dichloro-3-fluoro-6-methoxyquinoline: This two-step approach utilizes 2,4-dichloro-3-fluoro-6-methoxyquinoline, which is synthesized from p-anisidine and 2-fluoromalonic acid in the presence of phosphorus oxychloride. Hydrogenolysis of this intermediate then produces 3-fluoro-6-methoxyquinoline. []
Molecular Structure Analysis
Planar Quinoline Ring System: The quinoline moiety adopts a planar conformation, as observed in several crystal structure analyses of its derivatives. [, , , , ]
Methoxy Group Orientation: The methoxy group at the 3-position generally lies coplanar with the quinoline ring system, allowing for conjugation and influencing its electronic properties. [, ]
Substituent Effects: The presence of the methoxy group at the 3-position influences the reactivity of the quinoline ring system, particularly affecting electrophilic aromatic substitution reactions. []
Mechanism of Action
Metal Chelation: Quinoline derivatives, including those with a methoxy group at the 3-position, are known to exhibit metal-chelating properties. This ability to bind metal ions plays a crucial role in their biological activities, such as antimicrobial and anticancer effects. [, , ]
Intercalation with DNA: The planar aromatic structure of quinoline derivatives allows them to intercalate between DNA base pairs, potentially disrupting DNA replication and transcription processes. This interaction is often implicated in their antiproliferative activity. []
Physical and Chemical Properties Analysis
Solubility: 3-Methoxyquinoline is likely soluble in polar organic solvents like ethanol and methanol, as observed for its derivatives. [, ]
Melting Point: The melting point of 3-Methoxyquinoline is expected to be in a similar range to its derivatives, which vary depending on the specific substituents present. []
Applications
Medicinal Chemistry:
Antimicrobial Agents: Quinoline derivatives, including those with a methoxy group at the 3-position, demonstrate promising antibacterial and antifungal properties. These compounds often act by inhibiting bacterial DNA gyrase or disrupting fungal cell wall synthesis. [, , , , ]
Anticancer Agents: Derivatives of 3-Methoxyquinoline, such as those with a trifluoromethyl group at the 2-position, exhibit potent antiproliferative activity against various cancer cell lines. [, , ] These compounds often induce cell cycle arrest or apoptosis.
Anti-inflammatory Agents: 3-Methoxyquinoline derivatives have shown potential as anti-inflammatory agents. [] Their mechanism of action often involves inhibiting inflammatory mediators or pathways.
Organic Synthesis: 3-Methoxyquinoline serves as a versatile building block for synthesizing more complex heterocyclic systems with potential biological activities. [, , , , , , , , , , , , ]
Materials Science: Quinoline derivatives, including 3-Methoxyquinoline, are explored for their potential in developing luminescent materials and sensors. [, , ] Their ability to chelate metal ions and exhibit fluorescence makes them attractive candidates for designing sensors for various analytes.
Chemical Biology: 3-Methoxyquinoline derivatives have been used as tools to study biological processes. [, ] For instance, they have been employed as fluorescent probes to monitor intracellular chloride levels.
Related Compounds
Quinoline
Relevance: Quinoline is the parent structure of 3-methoxyquinoline, differing only by the absence of the methoxy group at the 3-position. []
Methylquinolines
Relevance: Like 3-methoxyquinoline, methylquinolines are derivatives of quinoline with a substituent at various positions. The research described in [] studies the effects of substituent position on rhodium-promoted C-H bond activation for both methylquinolines and 3-methoxyquinoline.
3-(Trifluoromethyl)quinoline
Relevance: The research in [] compares the rhodium-promoted C-H bond activation of 3-(trifluoromethyl)quinoline with that of 3-methoxyquinoline, highlighting the impact of different substituents at the 3-position on reactivity.
Rhodium(I)-(2-quinolinyl) Complexes
Relevance: The study in [] found that 3-methoxyquinoline, similar to 3-methylquinoline, selectively forms rhodium(I)-(2-quinolinyl) complexes upon reaction with a specific rhodium(I) complex, indicating a similar mode of C-H bond activation.
Rhodium(I)-(4-quinolinyl) Complexes
Relevance: While 3-methoxyquinoline predominantly forms rhodium(I)-(2-quinolinyl) complexes, the research in [] highlights that certain methylquinoline isomers preferentially form rhodium(I)-(4-quinolinyl) complexes, demonstrating the influence of substituent position on the regioselectivity of C-H bond activation in quinoline derivatives.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lonafarnib is a 4-{2-[4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl]-2-oxoethyl}piperidine-1-carboxamide that has R configuration. It is used as oral farnesyltransferase inhibitor. It has a role as an antineoplastic agent and an EC 2.5.1.58 (protein farnesyltransferase) inhibitor. Hutchinson-Gilford progeria syndrome (HGPS) is a rare autosomal dominant disorder estimated to affect approximately one in 20 million individuals resulting in adverse symptoms associated with premature ageing: skeletal dysplasia, joint contractures, atherosclerosis, myocardial fibrosis/dysfunction, scleroderma-like cutaneous effects, lipoatrophy, alopecia, and a severe failure to thrive; HGPS is uniformly fatal. Mechanistically, HGPS is underpinned by a single heterozygous C-to-T mutation at position 1824 of the LMNA gene, which results in the accumulation of an aberrant farnesylated form of lamin A called progerin in the inner nuclear membrane. Lonafarnib is a farnesyl transferase (FTase) inhibitor (FTI), which reduces the farnesylation of numerous cellular proteins, including progerin; as progerin farnesylation is important for localization to the nuclear membrane, lonafarnib inhibits progerin accumulation and improves symptoms in HGPS patients. Merck originally developed Lonafarnib and subsequently licensed it to Eiger Biopharmaceuticals Inc., which currently markets it under the trademark ZOKINVY™. Lonafarnib was granted FDA approval on November 20, 2020, and is the first FDA-approved treatment for HGPS and other related progeroid laminopathies. Lonafarnib is a Farnesyltransferase Inhibitor. The mechanism of action of lonafarnib is as a Farnesyltransferase Inhibitor, and Cytochrome P450 2C8 Inhibitor, and Cytochrome P450 3A Inhibitor, and P-Glycoprotein Inhibitor, and Cytochrome P450 2C19 Inhibitor, and Organic Anion Transporting Polypeptide 1B1 Inhibitor, and Organic Anion Transporting Polypeptide 1B3 Inhibitor, and Breast Cancer Resistance Protein Inhibitor. Lonafarnib is an oral, small molecule inhibitor of farnesyltransferase that is used to treat Hutchison-Gilford progeria syndrome and is under investigation as therapy of chronic hepatitis D. Lonafarnib is associated with transient and usually mild elevations in serum aminotransferase levels during therapy, but has not been linked to cases of clinically apparent acute liver injury. Lonafarnib is a natural product found in Dichrostachys cinerea with data available. Lonafarnib is a synthetic tricyclic derivative of carboxamide with antineoplastic properties. Lonarfanib binds to and inhibits farnesyl transferase, an enzyme involved in the post-translational modification and activation of Ras proteins. Ras proteins participate in numerous signalling pathways (proliferation, cytoskeletal organization), and play an important role in oncogenesis. Mutated ras proteins have been found in a wide range of human cancers. (NCI04)
Brostacillin Hydrochloride is the hydrochloride salt form of brostacillin, a synthetic, alpha-bromoacrylic, second-generation minor groove binder (MGB), related to distamycin A, with potential antineoplastic activity. Brostallicin binds to DNA minor groove DNA, after having formed a highly reactive glutathione (GSH)-brostallicin complex in the presence of the enzyme glutathione S-transferase (GST), which is overexpressed in cancer cells; DNA replication and cell division are inhibited, resulting in tumor cell death. Compared to typical MGBs, this agent appears to bind covalently to DNA in a different manner and its activity does not depend on a functional DNA mismatch repair (MMR) mechanism. Accordingly, brostallicin may be effective against MMR-defective tumors that are refractory to various anticancer agents.
cAMP-responsive element-binding protein binding protein (CREBBP) and E1A-associated protein p300 (EP300) are transcriptional co-activators. Each contains a bromodomain, which recognizes acetylated lysine residues on target proteins. SGC-CBP30 is a potent inhibitor of CREBBP and EP300 bromodomains (IC50s = 21-69 and 38 nM, respectively). Developed by the Structural Genomics Consortium (SGC), this compound displays over 40-fold selectivity for CREBBP over BRD4 and is functional in cells.
XR3054 is a novel inhibitor of farnesyl protein transferase (FPTase). XR3054 inhibited the proliferation of the prostatic cancer cell lines LnCAP and PC3 and the colon carcinoma SW480 and HT1080 (IC50 values of 12.4, 12.2, 21.4 and 8.8 microM, respectively) but was relatively inactive when tested against a panel of breast carcinoma cell lines. The activity did not relate to the presence of mutant or wild-type ras in the cell lines tested. In conclusion XR3054 inhibits ras farnesylation, MAP kinase activation and anchorage-independent growth in NIH 3T3 transformed with v12 H-ras. Since the antiproliferative effect of the compound is not related to the ras phenotype, XR3054 may also have effects on other cell signaling mechanisms.
ANA773 is a Toll-like Receptor 7 (TLR7) agonist prodrug with potential immunostimulating activity. Upon oral administration, ANA773 is metabolized into its active form that binds to and activates TLR7, thereby stimulating dendritic cells (DCs) and enhancing natural killer cell (NK) cytotoxicity. This activation results in the production of proinflammatory cytokines, including interferon alpha, and enhanced antibody-dependent cellular cytotoxicity (ADCC). TLR7 is a member of the TLR family, which plays a fundamental role in pathogen recognition and activation of innate immunity.
Highly specific NAMPT inhibitor and targeting leukemia stem cells as GLUT1 modulator STF-118804 is a potent and highly specific NAMPT inhibitor ( nicotinamide phosphoribosyl transferase inhibitor), which improves survival in an orthotopic xenotransplant model of high-risk acute lymphoblastic leukemia, and targets leukemia stem cells.
Beclabuvir, also known as BMS-791325, is an allosteric inhibitor that binds to thumb site 1 of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. BMS-791325 inhibits recombinant NS5B proteins from HCV genotypes 1, 3, 4, and 5 at 50% inhibitory concentrations (IC50) below 28 nM. In cell culture, BMS-791325 inhibited replication of HCV subgenomic replicons representing genotypes 1a and 1b at 50% effective concentrations (EC50s) of 3 nM and 6 nM, respectively, with similar (3 to 18 nM) values for genotypes 3a, 4a, and 5a. B
AZD-3409 is a potent prenyl transferase inhibitor. AZD-3409 showed higher potency than lonafarnib. The mean IC(50) for cytotoxicity of AZD3409 was 510 in MEF cells, 10,600 in A549 cells and 6,170 in MCF7 cells, respectively. In these cells, the IC(50) for FTase activity of AZD3409 ranged from 3.0 to 14.2 nM and of lonafarnib from 0.26 to 31.3 nM. AZD3409 inhibits farnesylation to a higher extent than geranylgeranylation. Both inhibition of farnesylation and geranylgeranylation could not be correlated to the antiproliferative activity of the drug. AZD3409 might be active in gefitinib-resistant breast carcinoma.